2-(4-Bromomethylphenyl)pyridine (CAS 257907-04-3) Monobromomethyl Specificity
The compound's specific utility is underscored by its explicit naming in the patent claims for a cost-effective production method of a key anti-HIV drug intermediate. The patented method specifies reacting a salt of 2-(4-bromomethylphenyl)pyridine (Formula I) with hexamethylenetetramine and water to produce 4-(pyridin-2-yl)benzaldehyde (Formula III) [1]. This contrasts with prior methods that required expensive reagents like [1,3-bis(diphenylphosphino)propane]nickel(II) chloride [1]. While the patent does not provide direct comparative yield data between different starting materials, the inclusion of 2-(4-bromomethylphenyl)pyridine as the exclusive starting material in the key process claim establishes its unique and necessary role in this commercially significant synthetic pathway.
| Evidence Dimension | Reaction feasibility and cost |
|---|---|
| Target Compound Data | Essential for patented reaction with hexamethylenetetramine to produce 4-(pyridin-2-yl)benzaldehyde [1]. |
| Comparator Or Baseline | Prior art method using 4-bromobenzaldehyde dimethyl acetal, 2-bromopyridine, and [1,3-bis(diphenylphosphino)propane]nickel(II) chloride [1]. |
| Quantified Difference | Not quantified, but prior art catalyst is described as 'extremely expensive and industrially hard to obtain' [1]. |
| Conditions | Described in U.S. Patent 6,147,218, example for synthesis of anti-HIV drug intermediate. |
Why This Matters
For procurement, this establishes the compound's non-substitutable role in a patented, lower-cost industrial process for manufacturing a high-value pharmaceutical intermediate.
- [1] Matsui, K., Sugi, K., Umemoto, Y., Shintaku, T., & Itaya, N. (2000). U.S. Patent No. 6,147,218. Washington, DC: U.S. Patent and Trademark Office. View Source
